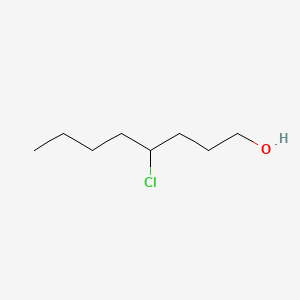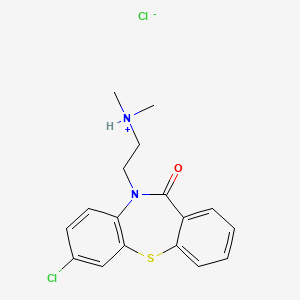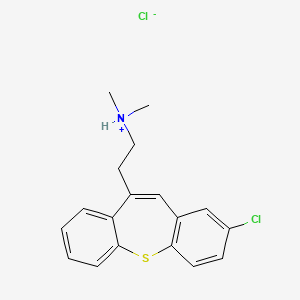
Zinc diacetate, ammoniate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc diacetate, ammoniate is a chemical compound with the molecular formula C2H7NO2Zn. It is also known as zinc acetate ammoniate. This compound is a coordination complex where zinc is coordinated with acetate and ammonia ligands. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc diacetate, ammoniate can be synthesized through a simple precipitation method. One common route involves reacting zinc acetate dihydrate with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Zn(CH3COO)2⋅2H2O+NH4OH→Zn(CH3COO)2⋅NH3+2H2O
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where zinc acetate and ammonium hydroxide are mixed under controlled temperature and pH conditions. The resulting product is then purified and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Zinc diacetate, ammoniate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The acetate and ammonia ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like chloride, nitrate, or sulfate.
Major Products Formed
Oxidation: Zinc oxide (ZnO)
Reduction: Elemental zinc (Zn)
Substitution: Various zinc coordination complexes depending on the ligands used.
Scientific Research Applications
Zinc diacetate, ammoniate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc oxide nanoparticles, which have applications in catalysis and materials science.
Biology: It is used in the preparation of zinc-containing enzymes and proteins for biochemical studies.
Medicine: this compound is used in the formulation of zinc supplements and medications for treating zinc deficiency.
Industry: It is used in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of zinc diacetate, ammoniate involves its ability to release zinc ions (Zn²⁺) in solution. These zinc ions can interact with various molecular targets and pathways, including:
Catalytic Role: Zinc ions act as cofactors for many enzymes, facilitating catalytic reactions.
Structural Role: Zinc ions stabilize the structure of proteins and nucleic acids.
Regulatory Role: Zinc ions play a role in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Similar in structure but lacks the ammonia ligand.
Zinc chloride: Another zinc coordination compound with chloride ligands.
Zinc sulfate: A zinc compound with sulfate ligands.
Uniqueness
Zinc diacetate, ammoniate is unique due to the presence of both acetate and ammonia ligands, which confer distinct chemical properties and reactivity compared to other zinc compounds. Its ability to release zinc ions in a controlled manner makes it valuable in various applications.
Properties
CAS No. |
68213-77-4 |
|---|---|
Molecular Formula |
C4H10NO4Zn+ |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
azanium;zinc;diacetate |
InChI |
InChI=1S/2C2H4O2.H3N.Zn/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H3;/q;;;+2/p-1 |
InChI Key |
OELBWGDMKHUKCU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[NH4+].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





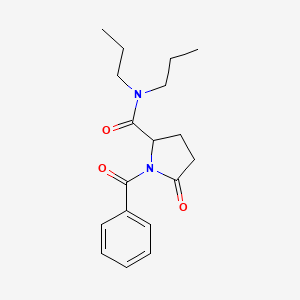
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
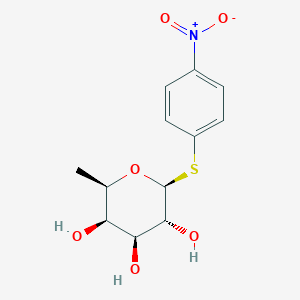


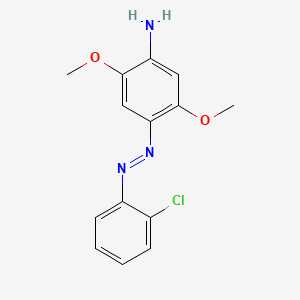
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
